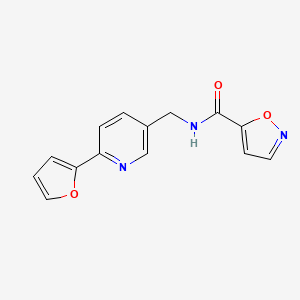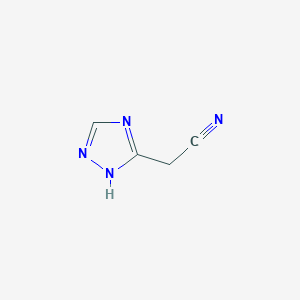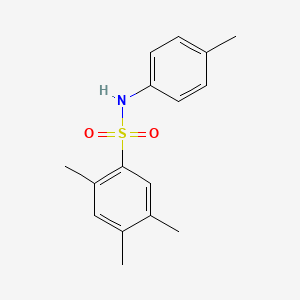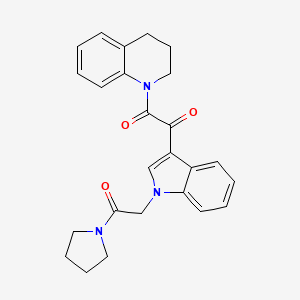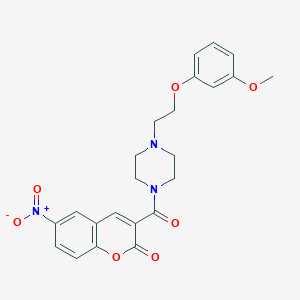![molecular formula C17H17FN4O3 B2514854 N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219905-95-9](/img/structure/B2514854.png)
N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex organic molecule that likely shares structural and functional characteristics with the compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related pyrazolo-pyridine derivatives with various substitutions that exhibit biological activity, particularly in the context of cancer research.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of a fluorophenyl-pyrazolopyrimidine derivative was achieved by condensation of dimethylamine with a pyrazolopyrimidine intermediate, which was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclisation with a fluorinated butane-dione and subsequent saponification . Similarly, the synthesis of a difluoro-pyrazolopyridine compound involved a 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, leading to a compound with potential as a PET imaging agent . These examples suggest that the synthesis of the compound would also be complex and require careful planning of each synthetic step to ensure the correct placement of functional groups.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by X-ray crystallography, as seen in the study of a fluorophenyl-pyrazolopyrimidine derivative . The crystal structure provides valuable information about the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets. The presence of fluorine atoms and other substituents can significantly influence the electronic distribution and steric hindrance within the molecule, affecting its biological activity.
Chemical Reactions Analysis
The chemical reactions involving these compounds are often related to their biological activity. For example, the fluorophenyl-pyrazolopyrimidine derivative showed effective inhibition of cancer cell proliferation . The introduction of fluorine atoms and other functional groups can enhance the compound's ability to interact with specific enzymes or receptors, as demonstrated by the dual c-Met/VEGFR2 tyrosine kinase inhibitors . These reactions are typically studied in vitro using various biochemical assays to determine inhibitory concentrations (IC50) and selectivity profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including solubility, stability, and pharmacokinetic profiles, are essential for their potential therapeutic application. The compounds described in the papers possess favorable pharmacokinetic profiles and have shown efficacy in vivo in tumor xenograft models in mice . These properties are influenced by the molecular structure, particularly the presence of functional groups that can affect the compound's distribution, metabolism, and excretion in biological systems.
科学的研究の応用
Discovery and Inhibitory Activities
The compound N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide belongs to a class of compounds studied for their potential as kinase inhibitors, particularly Met kinase inhibitors. Schroeder et al. (2009) discovered a similar compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), which exhibited potent inhibitory activities and was advanced into phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Synthesis and Radiotracing
Katoch-Rouse and Horti (2003) explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a radiotracer for studying cannabinoid receptors in the brain using positron emission tomography. This work demonstrates the potential for synthesizing fluorine-substituted pyrazole carboxamides as radiotracers (Katoch-Rouse & Horti, 2003).
Cytotoxic Activity
Hassan et al. (2015) synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases, which include compounds similar to the specified compound. These were investigated for their cytotoxicity against various human cancer cell lines. This research highlights the potential of such compounds in cancer therapy (Hassan et al., 2015).
Antitubercular and Antibacterial Activities
Bodige et al. (2019) studied pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, exhibiting antitubercular and antibacterial activities. This study suggests the potential of structurally similar compounds in treating bacterial infections (Bodige et al., 2019).
Antiallergic Activity
Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with antiallergic activity. These compounds showed potential as antiallergic agents, suggesting a similar possibility for the target compound (Nohara et al., 1985).
Intermediate for Fluorophores
Castillo et al. (2018) demonstrated the use of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores, indicating the potential of structurally related compounds in fluorescent probe development (Castillo et al., 2018).
特性
IUPAC Name |
N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-25-8-4-7-22-9-11(15-12(10-22)17(24)21-20-15)16(23)19-14-6-3-2-5-13(14)18/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAAXKGBQAKMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

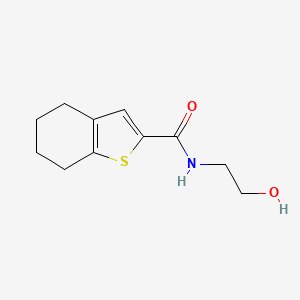
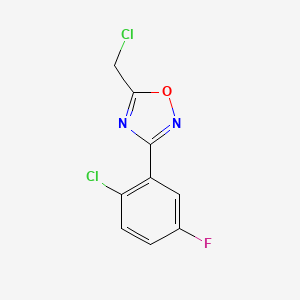
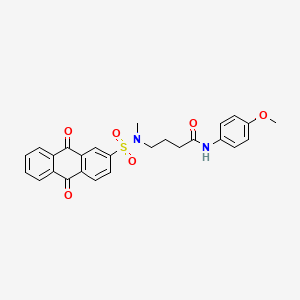

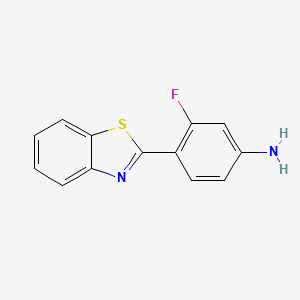
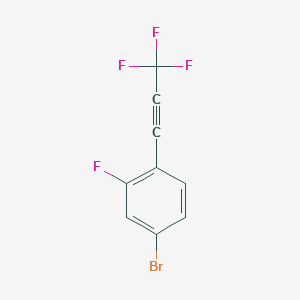
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
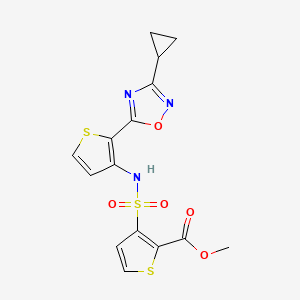
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)
